![molecular formula C10H8Br2N4O2 B2744660 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole CAS No. 1240567-48-9](/img/structure/B2744660.png)

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

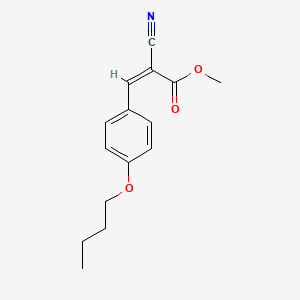

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H8Br2N4O2 and a molecular weight of 376 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,2,4-triazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For example, 4,5-Dibromo-1H-1,2,3-triazole has been synthesized by various routes and reacted with different reagents to yield products substituted at the N-atoms .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of 4-Aryl-5-nitro-1,2,3-triazoles, including derivatives similar to the specified compound, has been reported. These compounds exhibit significant properties, such as antifungal activity and potential as tuberculostatic and fungicide agents. Their synthesis involves reactions of 2-aryl-1-bromo-1-nitroethenes or 2-aryl-1,2-dibromo-2-nitroethanes with sodium azide, showcasing their potential as precursors for azapurines, which are explored for carcinostatic applications (Sheremet et al., 2004).

Applications in Metal Complexes

- Research on the synthesis, characterization, and antimicrobial activity of metal ion complexes with polydentate 1,2,4-triazole ligand reveals the potential of such compounds in forming complexes with Ni(II), Zn(II), Pd(II), and Pt(IV) metal ions. These complexes exhibited promising antimicrobial properties, suggesting applications in the development of new antimicrobial agents (Al-Alzawi et al., 2023).

Luminescence Sensing

- Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized and show selective luminescence sensing capabilities for metal ions and nitroaromatic compounds. This indicates potential applications in sensing and detection technologies (Wang et al., 2016).

Chemoselectivity in Synthesis

- Studies on chemoselectivity in the synthesis of 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide have shown that certain conditions favor the formation of desired 1,2,3-triazole compounds. This highlights the nuanced control over synthetic pathways for creating specific triazole derivatives, including those related to the compound of interest (Opsomer et al., 2017).

Propiedades

IUPAC Name |

3,5-dibromo-1-[2-(4-nitrophenyl)ethyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N4O2/c11-9-13-10(12)15(14-9)6-5-7-1-3-8(4-2-7)16(17)18/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHFUDQLSKPCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2744577.png)

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)

![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)

![N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744591.png)

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)

![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)

![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)